REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[C:5]([CH:10](OC)[O:11]C)[NH:6][C:7]=1[CH2:8][CH3:9])[CH3:2]>S(=O)(=O)(O)O>[CH2:8]([C:7]1[N:6]=[C:5]([CH:10]=[O:11])[NH:4][C:3]=1[CH2:1][CH3:2])[CH3:9]
|
Name
|
4,5-diethyl-2-(dimethoxymethyl)-1H-imidazole
|
Quantity
|
8.12 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=C(NC1CC)C(OC)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C(NC1CC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 352 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |